An In-Depth Technical Guide to (1-Benzylpyrrolidin-3-yl)methanamine: Structure, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to (1-Benzylpyrrolidin-3-yl)methanamine: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
(1-Benzylpyrrolidin-3-yl)methanamine is a disubstituted pyrrolidine that has garnered significant interest within the drug discovery and development landscape. Its rigid, chiral pyrrolidine core, combined with the adaptable aminomethyl and benzyl functionalities, renders it a valuable building block for the synthesis of a diverse array of pharmacologically active molecules. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, and its pivotal role as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.
The strategic importance of this scaffold lies in its ability to present key pharmacophoric elements in a defined three-dimensional orientation. The benzyl group can engage in hydrophobic and aromatic interactions within biological targets, while the primary amine of the aminomethyl group serves as a crucial anchor for hydrogen bonding or as a reactive handle for further molecular elaboration. This unique combination has made it a sought-after precursor for compounds investigated in neuropharmacology, particularly in the modulation of neurotransmitter systems.[1]
Molecular Structure and Physicochemical Properties
The fundamental structure of (1-Benzylpyrrolidin-3-yl)methanamine consists of a central five-membered pyrrolidine ring. A benzyl group is attached to the nitrogen atom (position 1), and a methanamine group is appended to the carbon at position 3. The molecule exists as a racemic mixture or as individual enantiomers, with the (R) and (S) configurations at the chiral center (C3) being of particular importance in stereoselective drug design.
Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (1-benzylpyrrolidin-3-yl)methanamine | [2] |
| Synonyms | 1-Benzyl-3-aminomethylpyrrolidine, 3-(Aminomethyl)-1-benzylpyrrolidine | [2] |
| Molecular Formula | C₁₂H₁₈N₂ | [3] |
| Molecular Weight | 190.28 g/mol | [3] |
| CAS Number | 93138-61-5 (racemate), 229323-04-0 ((R)-enantiomer) | [2][3] |
| Physical Form | Liquid | [4] |
| Storage Temperature | 2-8°C, protect from light | [4] |
Synthesis of (1-Benzylpyrrolidin-3-yl)methanamine: A Strategic Overview
The synthesis of (1-Benzylpyrrolidin-3-yl)methanamine is most commonly achieved through the reduction of a nitrile precursor, 1-benzylpyrrolidine-3-carbonitrile. This transformation can be accomplished via several robust and scalable methods, with the choice of reagent depending on the desired yield, purity, and available laboratory infrastructure.
Primary Synthetic Pathways
The logical workflow for the synthesis typically starts from a commercially available pyrrolidine derivative, which is then benzylated and subsequently converted to the target amine.
Caption: General synthetic workflow for (1-Benzylpyrrolidin-3-yl)methanamine.
Experimental Protocol: Reduction of 1-Benzylpyrrolidine-3-carbonitrile with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a common and effective method for the synthesis of (1-Benzylpyrrolidin-3-yl)methanamine. The powerful nucleophilic nature of LiAlH₄ ensures a high conversion of the nitrile to the primary amine.
Causality: Lithium aluminum hydride is chosen for its high reactivity and efficacy in reducing nitriles. The anhydrous ethereal solvent is crucial as LiAlH₄ reacts violently with protic solvents like water. The stepwise workup procedure is designed to safely quench the excess hydride and hydrolyze the intermediate aluminum complexes to liberate the amine product.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting nitrile and the appearance of the more polar amine product. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS).
Step-by-Step Methodology:
-
Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus must be thoroughly dried to prevent decomposition of the LiAlH₄.
-
Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared under a nitrogen atmosphere. The suspension is cooled to 0°C using an ice bath.
-
Addition of Precursor: A solution of 1-benzylpyrrolidine-3-carbonitrile in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
-
Isolation: The resulting slurry is filtered, and the inorganic salts are washed thoroughly with the ethereal solvent. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1-Benzylpyrrolidin-3-yl)methanamine.
-
Purification: The crude product can be purified by vacuum distillation to afford the final compound in high purity.
Analytical Characterization
Due to the absence of published, compound-specific spectral data, the following are expected characteristics based on the molecular structure. Researchers should perform their own analytical characterization for confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.2-7.4 ppm, and a singlet for the benzylic CH₂ protons), as well as multiplets for the pyrrolidine ring protons and the aminomethyl group protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals corresponding to the aromatic carbons of the benzyl group, the benzylic carbon, the carbons of the pyrrolidine ring, and the carbon of the aminomethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic portions, and C-N stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (190.28 g/mol ).
Applications in Drug Development
The (1-Benzylpyrrolidin-3-yl)methanamine scaffold is a cornerstone in the synthesis of compounds targeting the central nervous system, particularly as ligands for dopamine receptors.
Dopamine D₄ Receptor Antagonists
Derivatives of (1-Benzylpyrrolidin-3-yl)methanamine have been extensively explored as potent and selective antagonists of the human dopamine D₄ receptor.[5] The D₄ receptor is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). The general structure of these antagonists often involves the acylation of the primary amine of (1-Benzylpyrrolidin-3-yl)methanamine with various substituted benzoic acids.
Caption: Logical relationship in the development of D₄ antagonists.
One study reported a series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides with potent and selective activity for the human D₄ receptor over the D₂ receptor and α₁-adrenergic receptors.[5] An example from this series was confirmed as an antagonist in a cAMP assay with an IC₅₀ of 1500 nM.[5]
Neuroleptic Agents
The structural motif of (1-Benzylpyrrolidin-3-yl)methanamine is also found in the development of novel neuroleptic agents. Its incorporation into more complex molecules can modulate their pharmacological profile, leading to enhanced efficacy and potentially reduced side effects in the treatment of psychosis.
Safety and Handling
(1-Benzylpyrrolidin-3-yl)methanamine is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
Hazard Statements:
-
H300: Fatal if swallowed[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4]
Conclusion
(1-Benzylpyrrolidin-3-yl)methanamine is a synthetically accessible and highly versatile building block with significant applications in medicinal chemistry. Its unique structural features have positioned it as a key intermediate in the development of novel therapeutics, particularly for neurological disorders. A thorough understanding of its synthesis, properties, and handling is essential for researchers aiming to leverage this valuable scaffold in their drug discovery programs. Further exploration of its derivatives is likely to yield new and improved therapeutic agents.
References
-
PubMed. (2004, October 4). N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. Retrieved from [Link]
-
PubMed. (2022, April 28). Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid. Retrieved from [Link]
-
PubMed. (2020, November 15). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Retrieved from [Link]
-
ResearchGate. (2022, March 11). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Retrieved from [Link]
-
ScienceRise. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. Retrieved from [Link]
-
Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
PubChem. [(3R)-1-benzylpyrrolidin-3-yl]methanamine. Retrieved from [Link]
-
PubMed. (2017, December 12). A preliminary investigation of the toxic effects of Benzylpenicilloic acid. Retrieved from [Link]
-
ResearchGate. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Retrieved from [Link]
-
PubChem. 1-Benzyl-3-aminopyrrolidine. Retrieved from [Link]
-
ResearchGate. (2021, May 25). In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation. Retrieved from [Link]
-
Monash University. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Retrieved from [Link]
-
PubMed. (2022, September 8). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Retrieved from [Link]
-
PubMed. In vivo competition studies with analogues of 3-quinuclidinyl benzilate. Retrieved from [Link]
-
ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (2021, December 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]
-
Chemsrc. 1-Benzylpyrrolidin-3-amine. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. [(3R)-1-benzylpyrrolidin-3-yl]methanamine | C12H18N2 | CID 1519423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1-Benzylpyrrolidin-3-yl)methanamine | 93138-61-5 [sigmaaldrich.com]
- 5. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
